molecular formula C15H9BrIN3O2 B2532526 (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-iodobenzohydrazide CAS No. 324777-48-2

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-iodobenzohydrazide

Cat. No. B2532526
CAS RN: 324777-48-2
M. Wt: 470.064
InChI Key: IHDZMYJXJPMHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you’re interested in is a derivative of indolin-2-one, which is a type of isatin . Isatins are a class of organic compounds that are used in various fields of chemistry due to their versatile reactivity .


Molecular Structure Analysis

The molecular structure of isatin derivatives generally consists of a 2-oxoindoline core, which can be functionalized at various positions to yield a wide range of compounds .


Chemical Reactions Analysis

Isatin derivatives are known for their versatile reactivity, participating in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of isatin derivatives can vary widely depending on their structure .

Scientific Research Applications

Apoptosis Induction and Tubulin Polymerization Inhibition

Compounds structurally similar to (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-iodobenzohydrazide have been identified as potent inducers of apoptosis, a form of programmed cell death crucial in cancer therapy. Specifically, N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide was found to be highly active in inhibiting the growth of human colorectal carcinoma cells, showcasing its potential in cancer treatment. Moreover, these compounds have been reported to function as inhibitors of tubulin polymerization, a process vital for cell division, thereby highlighting their utility in cancer research and potential therapeutic applications (Sirisoma et al., 2009).

Antimicrobial Properties

Research has also been directed towards understanding the antimicrobial potential of derivatives of this compound. (Z)-4-(4-Substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazide and its derivatives have been synthesized and screened for antimicrobial activities. The structures of these compounds were confirmed using various analytical and spectroscopic methods, and their antimicrobial efficacy was demonstrated, marking their significance in the development of new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Mechanism of Action

The mechanism of action of isatin derivatives can vary widely depending on their structure and the context in which they are used .

Safety and Hazards

The safety and hazards associated with isatin derivatives can vary widely depending on their structure .

Future Directions

Isatin derivatives are a topic of ongoing research due to their versatile reactivity and potential applications in various fields of chemistry .

properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrIN3O2/c16-9-4-5-12-11(7-9)13(15(22)18-12)19-20-14(21)8-2-1-3-10(17)6-8/h1-7,18,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLDIWCFXDRRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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